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Compound of Interest

Compound Name: Levofloxacin q-acid

Cat. No.: B193970 Get Quote

An In-Depth Technical Guide to Levofloxacin Q-
Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Levofloxacin q-acid, a key

intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin.

This document details its chemical structure, physicochemical properties, synthesis protocols,

and analytical methodologies, serving as a critical resource for professionals in drug

development and chemical research.

Chemical Identity and Structure
Levofloxacin q-acid, also known by several synonyms including Levofloxacin Carboxylic Acid

and designated as Levofloxacin Related Compound B in pharmacopeial standards, is the core

tricyclic carboxylic acid structure that precedes the final condensation step in the manufacturing

of Levofloxacin.

The chemical structure is defined as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-

pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[1][2][3][4]

Chemical Structure of Levofloxacin q-acid A 2D representation of the molecular structure of
Levofloxacin q-acid.
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Structural and Chemical Identifiers
The fundamental properties and identifiers of Levofloxacin q-acid are summarized in the table

below for quick reference.

Identifier Value Reference(s)

IUPAC Name

(2S)-6,7-difluoro-2-methyl-10-

oxo-4-oxa-1-

azatricyclo[7.3.1.05,13]trideca-

5(13),6,8,11-tetraene-11-

carboxylic acid

[1]

Synonyms

Levofloxacin Q-Acid,

Levofloxacin Carboxylic Acid,

(S)-(-)-9,10-Difluoro-2,3-

dihydro-3-methyl-7-oxo-7H-

pyrido[1,2,3-de]-1,4-

benzoxazine-6-carboxylic acid,

Levofloxacin Related

Compound B

CAS Number 100986-89-8

Molecular Formula C₁₃H₉F₂NO₄

Molecular Weight 281.21 g/mol

InChI Key
NVKWWNNJFKZNJO-

YFKPBYRVSA-N

Canonical SMILES
C[C@H]1COC2=C3N1C=C(C(

=O)C3=CC(=C2F)F)C(=O)O

Physicochemical and Pharmacopoeial Data
Levofloxacin q-acid is a stable, crystalline solid. It is commercially available as a

pharmaceutical primary standard for use in quality tests and assays as specified in the United

States Pharmacopeia (USP).
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Property Value Reference(s)

Appearance
White to light yellow

powder/crystal

Melting Point >300 °C

Solubility
Slightly soluble in Dimethyl

Sulfoxide (DMSO)

Optical Activity [α]²⁰/D = -64° (c=1% in DMSO)

Purity (Typical) >98.0% (by HPLC)

Role in Levofloxacin Synthesis
Levofloxacin q-acid is the penultimate intermediate in the most common synthetic routes for

Levofloxacin. The overall process involves building the chiral tricyclic core, followed by a

nucleophilic aromatic substitution reaction where the fluorine atom at the C-10 position of the q-

acid is displaced by N-methylpiperazine to yield the final active pharmaceutical ingredient

(API).
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Starting Materials

Key Intermediates

Reagents

Final Product

2,3,4,5-Tetrafluoro
benzoic acid

Multi-step
Chiral Synthesis

(S)-Ethyl-9,10-difluoro-2,3-dihydro-
3-methyl-7-oxo-7H-pyrido[1,2,3-de]-

1,4-benzoxazine-6-carboxylate

Acidic Hydrolysis
(e.g., H₂SO₄, Acetic Acid)

Levofloxacin Q-Acid N-methylpiperazine
DMSO

Forms chiral core

Hydrolyzes ester

LevofloxacinCondensation

Click to download full resolution via product page

Caption: Synthetic workflow for Levofloxacin highlighting the q-acid intermediate.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of

Levofloxacin q-acid.

Synthesis of Levofloxacin Q-Acid
This protocol is based on the acidic hydrolysis of the ethyl ester precursor.

Materials:

(S)-Ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-

carboxylate (ester precursor)

Glacial Acetic Acid
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Concentrated Sulfuric Acid (H₂SO₄)

Deionized Water

Reaction vessel with reflux condenser and magnetic stirrer

Heating mantle

Filtration apparatus (Büchner funnel)

Procedure:

Reaction Setup: In a suitable reaction vessel, charge the starting ester precursor.

Solvent Addition: Add glacial acetic acid followed by deionized water at room temperature

with continuous stirring to form a slurry.

Acidification: Slowly add concentrated sulfuric acid dropwise to the mixture. An exothermic

reaction may be observed; maintain control over the temperature with an ice bath if

necessary.

Reflux: Once the addition of sulfuric acid is complete, heat the reaction mixture to reflux

(approximately 100-110 °C).

Reaction Monitoring: Maintain the reflux for approximately 1-2 hours. The reaction progress

can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC) until the starting material is consumed.

Crystallization and Isolation: Upon completion, cool the reaction mixture to room

temperature. The product, Levofloxacin q-acid, will precipitate out of the solution.

Filtration: Filter the solid product using a Büchner funnel.

Washing: Wash the filter cake thoroughly with deionized water to remove residual acids.

Drying: Dry the purified solid product in a vacuum oven at 70-80 °C to a constant weight.

HPLC Analysis of Levofloxacin Q-Acid
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This stability-indicating HPLC method is suitable for quantifying Levofloxacin q-acid (Impurity

B) in the presence of Levofloxacin and other related substances.

Parameter Specification

Instrument
High-Performance Liquid Chromatography

system with UV or PDA detector

Column
Cosmosil C18 (250 mm x 4.6 mm, 5 µm particle

size) or equivalent L1 packing

Mobile Phase

Isocratic elution with a mixture of aqueous buffer

and methanol (e.g., 68:32 v/v). The buffer can

be an ammonium acetate/cupric sulfate/L-

isoleucine solution as per USP monograph, or a

phosphate buffer.

Flow Rate 0.7 - 1.0 mL/min

Column Temperature 40 - 45 °C

Detection Wavelength 340 nm

Injection Volume 25 µL

Diluent
Mobile Phase or a mixture of Acetonitrile and

Water

Expected Retention

Levofloxacin q-acid (Impurity B) will have a

distinct retention time, well-resolved from the

main Levofloxacin peak (Resolution > 5.0).

Relationship to Other Levofloxacin Impurities
Levofloxacin q-acid is classified as a process impurity, specifically a synthetic intermediate.

Understanding its relationship to other potential impurities (degradation products, other

intermediates) is crucial for developing robust analytical methods and ensuring the quality of

the final drug substance.
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API

Impurity Classes

Specific Examples

Levofloxacin

Process-Related
(Intermediates)

Degradation
Products Reagents / By-products

Levofloxacin Q-Acid
(Impurity B) N-Desmethyl Levofloxacin Levofloxacin N-Oxide

Click to download full resolution via product page

Caption: Logical relationship of Levofloxacin and its associated impurities.

Spectroscopic Data
While detailed, authenticated spectroscopic data (NMR, MS) for Levofloxacin q-acid is not

widely available in the public domain, reference standard suppliers provide this data in their

Certificates of Analysis to confirm structure and purity. For reference, the mass spectrometry

and FTIR data for the final product, Levofloxacin, are presented below. Researchers can

expect related, but distinct, spectral features for the q-acid intermediate, notably the absence of

signals corresponding to the N-methyl piperazine moiety and the presence of characteristic

signals for the difluoro-substituted aromatic ring.

Mass Spectrometry (MS) of Levofloxacin
Electrospray ionization (ESI) in positive mode is commonly used.

[M+H]⁺ for Levofloxacin:m/z 362.2

Primary Fragment: A characteristic fragment is observed at m/z 318.2, corresponding to the

loss of carbon dioxide ([M+H-CO₂]⁺) from the carboxylic acid group.
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Fourier-Transform Infrared (FTIR) Spectroscopy of
Levofloxacin
The FTIR spectrum of Levofloxacin shows characteristic absorption bands:

~3270 cm⁻¹: N-H stretching vibrations.

~2940 cm⁻¹: C-H stretching of aliphatic groups.

~1730 cm⁻¹: Strong C=O stretching of the carboxylic acid group.

~1620 cm⁻¹: C=O stretching of the ketone group on the quinolone ring.

~1300-1200 cm⁻¹: C-F stretching vibrations.

For Levofloxacin q-acid, similar C=O and C-F stretches would be expected, but the N-H

stretching region would differ due to the absence of the piperazine ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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